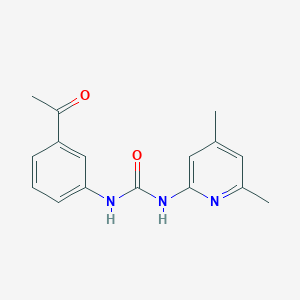
N-(3-acetylphenyl)-N'-(4,6-dimethyl-2-pyridinyl)urea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3-acetylphenyl)-N'-(4,6-dimethyl-2-pyridinyl)urea, also known as ADU-S100, is a small molecule drug candidate that has shown promising results in preclinical studies for the treatment of cancer. This compound belongs to the class of toll-like receptor 7 (TLR7) agonists, which are known to activate the immune system and induce an anti-tumor response. In
作用机制
N-(3-acetylphenyl)-N'-(4,6-dimethyl-2-pyridinyl)urea is a TLR7 agonist that binds to the TLR7 receptor on immune cells, such as dendritic cells and macrophages. This binding activates the MyD88-dependent signaling pathway, which ultimately leads to the production of pro-inflammatory cytokines and the upregulation of co-stimulatory molecules. These cytokines and molecules then activate T cells and promote an anti-tumor response.
Biochemical and Physiological Effects:
N-(3-acetylphenyl)-N'-(4,6-dimethyl-2-pyridinyl)urea has been shown to induce the production of IFN-α and TNF-α in vitro and in vivo. These cytokines can activate the immune system and induce an anti-tumor response. Additionally, N-(3-acetylphenyl)-N'-(4,6-dimethyl-2-pyridinyl)urea has been shown to upregulate co-stimulatory molecules, such as CD80 and CD86, on dendritic cells, which can enhance T cell activation. N-(3-acetylphenyl)-N'-(4,6-dimethyl-2-pyridinyl)urea has also been shown to increase the infiltration of immune cells, such as T cells and natural killer cells, into the tumor microenvironment.
实验室实验的优点和局限性
N-(3-acetylphenyl)-N'-(4,6-dimethyl-2-pyridinyl)urea has several advantages for lab experiments. It has a well-defined mechanism of action and has been extensively studied in preclinical models. Additionally, it has a good safety profile and has shown minimal toxicity in animal models. However, there are also limitations to using N-(3-acetylphenyl)-N'-(4,6-dimethyl-2-pyridinyl)urea in lab experiments. It has poor solubility in water, which can make formulation and dosing challenging. Additionally, its efficacy may be limited in certain tumor types or in combination with other therapies.
未来方向
There are several future directions for N-(3-acetylphenyl)-N'-(4,6-dimethyl-2-pyridinyl)urea research. One direction is to explore the potential of N-(3-acetylphenyl)-N'-(4,6-dimethyl-2-pyridinyl)urea in combination with other cancer therapies, such as chemotherapy or checkpoint inhibitors. Another direction is to investigate the efficacy of N-(3-acetylphenyl)-N'-(4,6-dimethyl-2-pyridinyl)urea in different tumor types and patient populations. Additionally, there is potential for N-(3-acetylphenyl)-N'-(4,6-dimethyl-2-pyridinyl)urea to be used in the treatment of viral infections, such as hepatitis B and C, due to its ability to activate the innate immune system.
合成方法
The synthesis of N-(3-acetylphenyl)-N'-(4,6-dimethyl-2-pyridinyl)urea involves the reaction of 4,6-dimethyl-2-pyridinamine with 3-acetylphenyl isocyanate in the presence of a base. The resulting product is then purified through column chromatography to obtain the final compound. This method has been reported to yield N-(3-acetylphenyl)-N'-(4,6-dimethyl-2-pyridinyl)urea with high purity and good yield.
科学研究应用
N-(3-acetylphenyl)-N'-(4,6-dimethyl-2-pyridinyl)urea has been extensively studied for its potential in cancer immunotherapy. Preclinical studies have shown that N-(3-acetylphenyl)-N'-(4,6-dimethyl-2-pyridinyl)urea can activate the innate immune system and induce the production of pro-inflammatory cytokines, such as interferon-alpha (IFN-α) and tumor necrosis factor-alpha (TNF-α). These cytokines can then activate the adaptive immune system and promote the infiltration of immune cells into the tumor microenvironment. This ultimately leads to tumor regression and improved survival rates in animal models.
属性
IUPAC Name |
1-(3-acetylphenyl)-3-(4,6-dimethylpyridin-2-yl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O2/c1-10-7-11(2)17-15(8-10)19-16(21)18-14-6-4-5-13(9-14)12(3)20/h4-9H,1-3H3,(H2,17,18,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEUVLNFIDWHNGA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=C1)NC(=O)NC2=CC=CC(=C2)C(=O)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Acetylphenyl)-3-(4,6-dimethylpyridin-2-yl)urea | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N'-{[4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)butanoyl]oxy}-3,4-dimethoxybenzenecarboximidamide](/img/structure/B5699866.png)
![3-[(4-fluorobenzyl)thio]-5-(2-isopropoxyphenyl)-4H-1,2,4-triazole](/img/structure/B5699867.png)

![2-butyl-3-[(3,4-dichlorobenzylidene)amino]-9-(methoxymethyl)-7-methylpyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B5699882.png)
![3-bromo-N'-[(cyclohexylcarbonyl)oxy]benzenecarboximidamide](/img/structure/B5699890.png)



![1-(5-chloro-2-methylphenyl)-4-[(3-ethyl-5-methyl-4-isoxazolyl)carbonyl]piperazine](/img/structure/B5699905.png)

![ethyl [(8-methyl-2-oxo-4-propyl-2H-chromen-7-yl)oxy]acetate](/img/structure/B5699914.png)

![N-{[(3,5-dichlorophenyl)amino]carbonothioyl}-2-furamide](/img/structure/B5699931.png)
